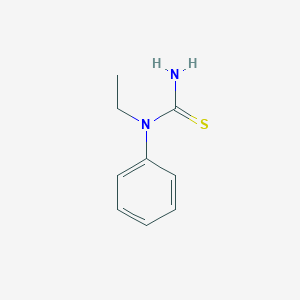

1-乙基-1-苯基硫脲

描述

Thiourea, N-ethyl-N-phenyl- is an organosulfur compound. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . It consists of a thiourea molecule with a phenyl functional group substitution on one of the two nitrogen atoms on the thiourea molecule .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .Molecular Structure Analysis

Thiourea, N-ethyl-N-phenyl- has a molecular weight of 180.270. Its IUPAC Standard InChI is InChI=1S/C9H12N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) .Chemical Reactions Analysis

Thiourea is a reagent in organic synthesis . It forms adducts with silver halides . It is also used in the synthesis of Re (III) complexes, potentially useful in nuclear medicine .Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL. It has a melting point of 182 °C (360 °F; 455 K) and is soluble in water (142 g/L at 25 °C) .科学研究应用

作用机制

Target of Action

Similar compounds, such as functionally substituted derivatives of thiourea and phenylthiourea, have been observed to inhibit enzymes like α-glycosidase, aldose reductase, and α-amylase .

Mode of Action

It is known that thiourea derivatives can interact with their targets and cause changes in their activity .

Biochemical Pathways

Related compounds have been found to inhibit enzymes involved in metabolic pathways .

Pharmacokinetics

In silico predictions of adme have been performed for similar compounds .

Result of Action

Related compounds have been found to inhibit enzymes, which could potentially lead to changes in cellular processes .

Action Environment

The synthesis of related compounds has been found to be influenced by various catalysts .

实验室实验的优点和局限性

The advantages of using Thiourea, N-ethyl-N-phenyl- in laboratory experiments include its low cost, its availability, and its versatility. Additionally, Thiourea, N-ethyl-N-phenyl- is relatively stable and can be stored for long periods of time without degradation. The main limitation of using Thiourea, N-ethyl-N-phenyl- in laboratory experiments is that it is a relatively weak acid, and thus its effects may be difficult to measure accurately.

未来方向

The potential therapeutic applications of Thiourea, N-ethyl-N-phenyl- are still being investigated. Further research is needed to determine the exact mechanism of action of Thiourea, N-ethyl-N-phenyl-, and to identify the potential therapeutic targets of Thiourea, N-ethyl-N-phenyl-. Additionally, further research is needed to investigate the potential use of Thiourea, N-ethyl-N-phenyl- in the treatment of diabetes, obesity, and neurodegenerative diseases. Finally, further research is needed to investigate the potential use of Thiourea, N-ethyl-N-phenyl- as a stabilizer in pharmaceuticals, as a preservative in food, and as a corrosion inhibitor in industrial processes.

合成方法

Thiourea, N-ethyl-N-phenyl- can be synthesized by several different methods. The most common method involves the reaction of ethyl phenyl sulfide with ammonium thiocyanate in the presence of an acid catalyst. The reaction proceeds in two steps, first forming an intermediate thiourea, and then producing Thiourea, N-ethyl-N-phenyl-. This method produces Thiourea, N-ethyl-N-phenyl- in yields of up to 80%. Other methods for synthesizing Thiourea, N-ethyl-N-phenyl- include the reaction of ethyl phenyl sulfide with thiourea, and the reaction of ethyl phenyl sulfide with thiourea and an acid catalyst.

安全和危害

Thiourea may form combustible dust concentrations in air. It is harmful if swallowed and may cause cancer. It is suspected of damaging the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

生化分析

Biochemical Properties

1-Ethyl-1-phenylthiourea has been found to interact with several enzymes, including aldose reductase, α-amylase, and α-glycosidase . These interactions suggest that 1-Ethyl-1-phenylthiourea may play a role in various biochemical reactions, particularly those involving carbohydrate metabolism .

Cellular Effects

For instance, its inhibition of α-glycosidase and α-amylase could impact carbohydrate metabolism within cells .

Molecular Mechanism

It has been observed to inhibit key enzymes such as aldose reductase, α-amylase, and α-glycosidase . This suggests that it may exert its effects at the molecular level through enzyme inhibition.

Metabolic Pathways

Given its interactions with enzymes involved in carbohydrate metabolism, it may play a role in these pathways .

属性

IUPAC Name |

1-ethyl-1-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNPNGPNQJUMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063243 | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3955-58-6 | |

| Record name | N-Ethyl-N-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)